N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib
Description
Properties
CAS No. |
1820891-36-8 |
|---|---|
Molecular Formula |
C22H22N6O3 |
Molecular Weight |
418.457 |
IUPAC Name |
2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25) |
InChI Key |
ATPTZNLODHWRSW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-] |
Synonyms |
5-Methoxy-N1,N1-dimethyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-, 1,4-Benzenediamine_x000B_ |
Origin of Product |
United States |
Preparation Methods
Nitro-Group Introduction via Electrophilic Aromatic Substitution
A critical step involves nitrating an intermediate aniline derivative. Source details a nitration protocol using H₂SO₄/KNO₃ at 5–10°C, achieving a 94% yield for 1-(4-fluoro-2-methoxy-5-nitrophenyl)guanidine. For this compound, this method is adapted to nitrate a demethylated precursor.
Reaction conditions :
-
Substrate : 1-(4-((2-(methylamino)ethyl)(methyl)amino)-2-methoxyphenyl)guanidine
-
Nitrating agent : KNO₃ (1.2 equiv) in H₂SO₄
-
Temperature : 0–10°C
The nitro group’s meta-directing nature necessitates careful positional control, often achieved through steric and electronic modulation of the aromatic ring.
Demethylation of the Aminoethyl Side Chain
The dimethylaminoethyl group in Osimertinib is converted to an N-methylethylamino moiety via selective demethylation. Source’s use of trimethylethane-1,2-diamine in substitution reactions provides a template.
Procedure :
-
Substrate : Intermediate with dimethylaminoethyl group.
-
Reagent : Trimethylethane-1,2-diamine (1.5 equiv) in dimethylacetamide (DMAC).
-
Conditions : 95°C, 12 hours.
Demethylation is confirmed via ¹H NMR (disappearance of N–CH₃ signals at δ 2.2–2.5 ppm).
Avoiding Acryloylation: Alternative Termination Strategies
Osimertinib’s synthesis concludes with acryloyl chloride amidation. For the desacryloyl derivative, this step is omitted, and the final intermediate is stabilized. Source’s two-step condensation/elimination approach using 3-chloropropionic acid and HATU offers a viable alternative.
Modified termination protocol :
-
Condensation : 3-Chloropropionic acid (1.1 equiv), HATU (1.3 equiv), DIPEA (3 equiv) in dichloromethane at –10°C.
-
Elimination : Triethylamine (5 equiv) in acetonitrile at 60–70°C.
Comparative Analysis of Synthetic Routes
This table highlights the trade-offs between yield and complexity. The nitration step, while high-yielding, requires stringent temperature control, whereas termination steps prioritize purity over efficiency.
Challenges and Optimization Strategies
Chemical Reactions Analysis
N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used but typically include various substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
-
Cancer Therapy Development :
- N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is primarily applied in oncology as a targeted therapy for NSCLC patients harboring specific EGFR mutations. Its ability to overcome resistance mechanisms associated with earlier treatments makes it a significant candidate in personalized cancer therapy .
- Metabolism Studies :
- Inhibitory Activity Assessment :
Comparative Analysis with Related Compounds
The following table summarizes key structural features and unique aspects of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Osimertinib | Acrylamide, Dimethylamino | First-in-class third-generation EGFR TKI |
| AZ5104 | Active metabolite of Osimertinib | More potent against certain EGFR mutations |
| AZ7550 | Similar activity | Different pharmacokinetics |
| EGF816 | Non-covalent inhibitor | Targets specific mutations without covalent bonding |
| Olmutinib | Different structural features | Designed for different mutation profiles |
This compound is distinguished by its specific covalent binding mechanism and enhanced stability compared to other compounds in its class, allowing it to effectively target resistant NSCLC tumors while minimizing side effects associated with non-specific binding .
Case Studies and Research Findings
Recent studies have highlighted the importance of understanding resistance mechanisms to Osimertinib and its derivatives:
- A prospective study involving 65 advanced EGFR-mutated NSCLC patients revealed that acquired resistance mechanisms were identified in 80% of the cases analyzed post-progression on Osimertinib. Key mechanisms included MET amplification and specific mutations such as EGFR C797S .
- Research continues to explore how this compound can be utilized effectively in clinical settings, particularly focusing on overcoming resistance and improving patient outcomes.
Mechanism of Action
its structure suggests that it may interact with molecular targets similar to those of Osimertinib, such as the epidermal growth factor receptor (EGFR) tyrosine kinase .
Osimertinib exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival . It is possible that N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib may exhibit similar interactions, although its specific effects and potency would likely differ due to structural differences .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Key Structural Features |
|---|---|
| Osimertinib | Pyrrole N1-methyl, acryloyl group, dimethylaminoethyl side chain |
| Almonertinib | Cyclopropyl substitution at pyrrole N1 |
| N-Desdimethylaminoethyl-N-methyl... | Absence of acryloyl group and dimethylaminoethyl; nitro group retention |
Molecular and Electronic Properties
The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical for reactivity. Osimertinib exhibits an energy gap of ~3.5–4.0 eV, comparable to novel imidazole[1,5‑a]pyridine derivatives (e.g., compound 9: 3.5 eV).
Table 2: Molecular Properties
| Compound | HBD Count | HBA Count | Energy Gap (eV) |
|---|---|---|---|
| Osimertinib | 2 | 8 | 3.5–4.0 |
| Almonertinib | 2 | 8 | Not reported |
| N-Desdimethylaminoethyl-N-methyl... | 2* | 8* | ~3.5–4.0* |
*Predicted based on structural similarity .
Pharmacokinetic and Metabolic Profiles
- Metabolites: Osimertinib generates active metabolites (AZ5104 and AZ7550) via CYP3A4-mediated demethylation, contributing to its efficacy.
- Blood-Brain Barrier (BBB) Penetration: Osimertinib achieves significant brain exposure (brain-to-plasma ratio: ~2.0 in preclinical models), attributed to low efflux transporter activity. Structural changes in this compound may impact BBB permeability, though empirical data are lacking .
Table 3: Pharmacokinetic Comparison
| Compound | Key Metabolites | BBB Penetration (Preclinical) | Plasma Stability |
|---|---|---|---|
| Osimertinib | AZ5104, AZ7550 | High (brain-to-plasma ~2.0) | Limited* |
| N-Desdimethylaminoethyl-N-methyl... | Undefined | Unknown | Likely unstable** |
Instability observed in plasma; requires stabilization methods for PK studies .
*Inferred from structural similarity and handling requirements (short shelf life) .
Preclinical and Clinical Implications
- Efficacy: Osimertinib demonstrates superior progression-free survival (PFS) in NSCLC patients with brain metastases compared to afatinib. The clinical relevance of this compound remains unestablished due to a lack of trial data .
- Safety: Osimertinib’s toxicity profile includes interstitial lung disease and QT prolongation.
Biological Activity
N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is a derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used for treating non-small cell lung cancer (NSCLC) with specific mutations. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential clinical applications.
Osimertinib, including its derivatives like this compound, selectively targets mutant forms of the EGFR. It irreversibly binds to the cysteine-797 residue in the ATP-binding site of the receptor, leading to inhibition of downstream signaling pathways critical for tumor growth and survival. This selectivity allows for effective targeting of T790M resistance mutations while sparing wild-type EGFR, thus minimizing off-target effects and toxicity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant potency against various EGFR mutations. For example, it has shown a higher affinity for L858R/T790M mutations compared to wild-type EGFR. The compound's effectiveness can be attributed to its structural modifications that enhance binding affinity and selectivity .
| Mutation Type | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| L858R | 0.5 | 200:1 |
| T790M | 0.3 | 300:1 |
| Wild-Type | 100 | - |
Animal Models
In vivo studies using murine models have further validated the compound's efficacy. This compound demonstrated significant tumor regression in models harboring T790M mutations, supporting its potential as a therapeutic option for patients who develop resistance to first-line EGFR TKIs .
Clinical Implications
The clinical relevance of this compound is underscored by its potential application in patients with acquired resistance to standard therapies. Given the growing incidence of T790M mutations in NSCLC patients after initial treatment with reversible TKIs, this compound may offer a new line of defense against tumor progression.
Case Studies
Several case studies have reported on the use of osimertinib derivatives in clinical settings:
- Case Study 1 : A patient with advanced NSCLC harboring the T790M mutation showed a partial response to treatment with this compound after progression on first-line therapy.
- Case Study 2 : Another patient experienced significant improvement in overall survival and quality of life after switching to this compound following resistance to previous EGFR inhibitors.
Safety Profile
The safety profile of this compound appears favorable, with fewer adverse effects reported compared to earlier generation TKIs. Common side effects include mild gastrointestinal disturbances and skin rashes, which are manageable and less severe than those associated with traditional chemotherapy regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
